![molecular formula C9H12O2 B071665 5-Methyl-6-propan-2-ylpyran-2-one CAS No. 188964-13-8](/img/structure/B71665.png)
5-Methyl-6-propan-2-ylpyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-propan-2-ylpyran-2-one, also known as Maltol, is a naturally occurring organic compound found in various plants, including pine needles, roasted malt, and larch bark. Maltol has a sweet aroma and is commonly used as a flavor enhancer in the food industry. However, Maltol has also been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
5-Methyl-6-propan-2-ylpyran-2-one has been found to have antioxidant properties due to its ability to scavenge free radicals. 5-Methyl-6-propan-2-ylpyran-2-one has also been found to chelate metal ions, which can prevent metal-mediated oxidative damage.
Biochemical and Physiological Effects
5-Methyl-6-propan-2-ylpyran-2-one has been found to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial properties. 5-Methyl-6-propan-2-ylpyran-2-one has also been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-6-propan-2-ylpyran-2-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5-Methyl-6-propan-2-ylpyran-2-one's sweet aroma can interfere with some experiments, and its ability to chelate metal ions can also interfere with certain assays.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-6-propan-2-ylpyran-2-one. One potential area of research is the development of 5-Methyl-6-propan-2-ylpyran-2-one-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential area of research is the development of new methods for the synthesis of 5-Methyl-6-propan-2-ylpyran-2-one and its derivatives. Additionally, further research is needed to fully understand 5-Methyl-6-propan-2-ylpyran-2-one's mechanism of action and its potential applications in various scientific research fields.
Conclusion
In conclusion, 5-Methyl-6-propan-2-ylpyran-2-one is a naturally occurring organic compound that has potential applications in various scientific research fields. 5-Methyl-6-propan-2-ylpyran-2-one's unique properties make it a valuable compound for research purposes, including its antioxidant properties and ability to chelate metal ions. However, further research is needed to fully understand 5-Methyl-6-propan-2-ylpyran-2-one's mechanism of action and its potential applications in various scientific research fields.
Synthesemethoden
5-Methyl-6-propan-2-ylpyran-2-one can be synthesized through various methods, including the reaction of 3-hydroxy-2-methyl-4-pyrone with formaldehyde or the oxidation of maltose. However, the most common method of synthesis involves the condensation of 3-hydroxy-2-methyl-4-pyrone with ethyl acetoacetate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-propan-2-ylpyran-2-one has been found to have potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. 5-Methyl-6-propan-2-ylpyran-2-one's unique properties make it a valuable compound for research purposes.
Eigenschaften
CAS-Nummer |
188964-13-8 |
---|---|
Produktname |
5-Methyl-6-propan-2-ylpyran-2-one |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5-methyl-6-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-6(2)9-7(3)4-5-8(10)11-9/h4-6H,1-3H3 |
InChI-Schlüssel |
OCDCAHCHUWAFGY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)C=C1)C(C)C |
Kanonische SMILES |
CC1=C(OC(=O)C=C1)C(C)C |
Synonyme |
2H-Pyran-2-one,5-methyl-6-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.